

# Spectroscopic Analysis of 3-(4-Fluorophenyl)-2-methylpropanoic Acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-(4-Fluorophenyl)-2-methylpropanoic acid

**Cat. No.:** B1339361

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(4-Fluorophenyl)-2-methylpropanoic acid**. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of the closely related compound, 3-(4-Fluorophenyl)propanoic acid, and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar chemical entities.

## Chemical Structure and Properties

- IUPAC Name: **3-(4-Fluorophenyl)-2-methylpropanoic acid**[\[1\]](#)
- CAS Number: 22138-73-4[\[1\]](#)
- Molecular Formula: C<sub>10</sub>H<sub>11</sub>FO<sub>2</sub>[\[1\]](#)
- Molecular Weight: 182.19 g/mol [\[1\]](#)

## Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3-(4-Fluorophenyl)-2-methylpropanoic acid**. These predictions are based on the known data for 3-(4-Fluorophenyl)propanoic acid and the expected influence of the additional methyl group.

## **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts and Coupling Constants

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-COOH	10.0 - 12.0	singlet (broad)	-
Ar-H (ortho to F)	7.10 - 7.25	triplet	~8.8
Ar-H (meta to F)	6.95 - 7.10	triplet	~8.8
-CH(CH <sub>3</sub> )-	2.60 - 2.80	multiplet	-
-CH <sub>2</sub> -	2.85 - 3.05 (diastereotopic)	multiplet	-
-CH <sub>3</sub>	1.15 - 1.30	doublet	~7.0

## **<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
-COOH	178 - 182
Ar-C (C-F)	160 - 164 (d, $^1\text{J}_{\text{CF}} \approx 245$ Hz)
Ar-C (quaternary)	135 - 138 (d, $^4\text{J}_{\text{CF}} \approx 3$ Hz)
Ar-CH (ortho to F)	129 - 132 (d, $^3\text{J}_{\text{CF}} \approx 8$ Hz)
Ar-CH (meta to F)	115 - 118 (d, $^2\text{J}_{\text{CF}} \approx 21$ Hz)
-CH(CH <sub>3</sub> )-	40 - 45
-CH <sub>2</sub> -	38 - 42
-CH <sub>3</sub>	15 - 20

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
O-H stretch (Carboxylic Acid)	2500 - 3300	Broad
C-H stretch (Aromatic)	3000 - 3100	Medium
C-H stretch (Aliphatic)	2850 - 3000	Medium
C=O stretch (Carboxylic Acid)	1700 - 1725	Strong
C=C stretch (Aromatic)	1500 - 1600	Medium
C-F stretch	1150 - 1250	Strong

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Predicted Fragment Ion
182	[M] <sup>+</sup> (Molecular Ion)
137	[M - COOH] <sup>+</sup>
109	[C <sub>6</sub> H <sub>4</sub> F-CH <sub>2</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for small organic molecules like **3-(4-Fluorophenyl)-2-methylpropanoic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 3.1.1. <sup>1</sup>H and <sup>13</sup>C NMR

A sample of approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  = 0.00 ppm). The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For <sup>1</sup>H NMR, a standard pulse sequence is used. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

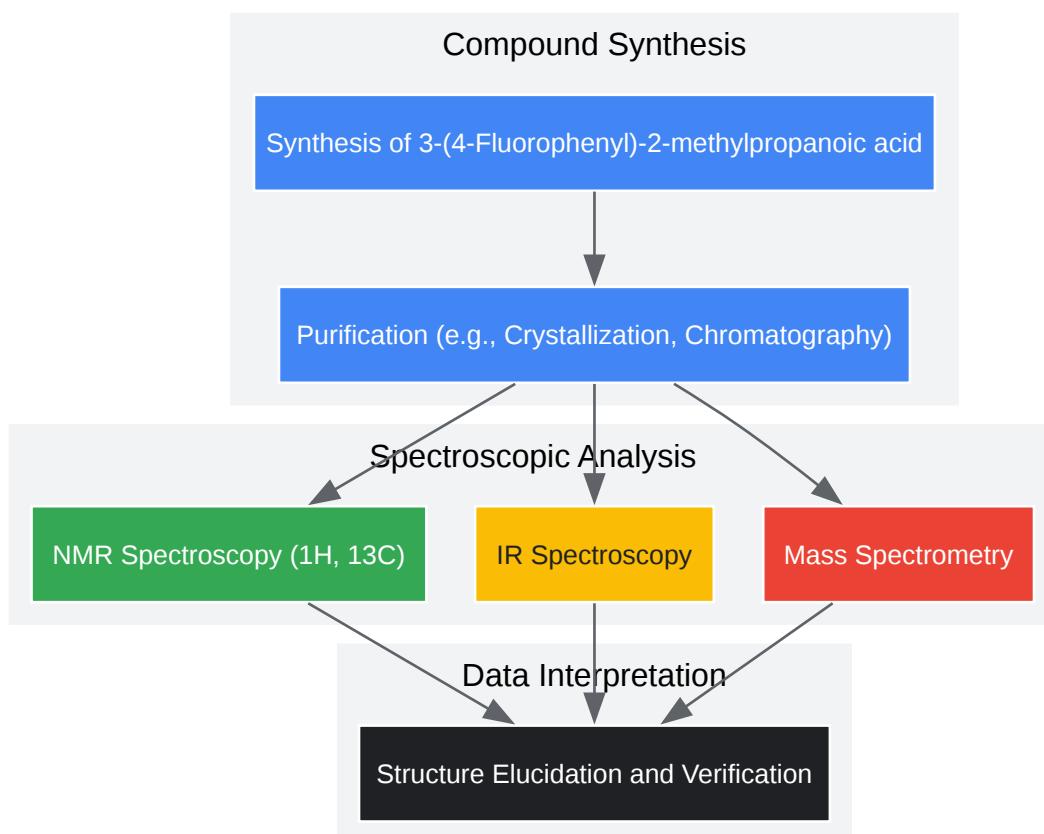
The infrared spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically over a range of 4000 to 400 cm<sup>-1</sup>. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

### Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For a relatively small and volatile molecule, Electron Ionization (EI) is a common method. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z) and detected.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

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## References

- 1. 3-(4-Fluorophenyl)-2-methylpropanoic acid | C10H11FO2 | CID 15487791 - PubChem [pubchem.ncbi.nlm.nih.gov]
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